T-Butyl 3-bromo-5-methylbenzenesulfonamide

Catalog No.
S985926
CAS No.
1033201-97-6
M.F
C11H16BrNO2S
M. Wt
306.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-Butyl 3-bromo-5-methylbenzenesulfonamide

CAS Number

1033201-97-6

Product Name

T-Butyl 3-bromo-5-methylbenzenesulfonamide

IUPAC Name

3-bromo-N-tert-butyl-5-methylbenzenesulfonamide

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

InChI

InChI=1S/C11H16BrNO2S/c1-8-5-9(12)7-10(6-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3

InChI Key

WGWNVSIFKNXRQV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC(C)(C)C

    Pharmaceutical Synthesis

      Summary of Application: T-Butyl 3-bromo-5-methylbenzenesulfonamide is used as an intermediate in the synthesis of benzamides.

      Methods of Application: The specific methods of application or experimental procedures would depend on the specific benzamide being synthesized. Typically, this would involve a reaction between the T-Butyl 3-bromo-5-methylbenzenesulfonamide and another compound under specific conditions.

      Results or Outcomes: The outcome of this application would be the production of a specific benzamide. The yield and purity of the product would depend on the specific reaction conditions and procedures used.

    Material Science

T-Butyl 3-bromo-5-methylbenzenesulfonamide is a sulfonamide compound characterized by a tert-butyl group, a bromine atom at the third position, and a methyl group at the fifth position of the aromatic ring. Its chemical formula is C11_{11}H16_{16}BrN\O2_2S, and it has a molecular weight of 306.2 g/mol . This compound features a sulfonamide functional group, which is known for its biological activity and potential applications in pharmaceuticals.

  • Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles, leading to various derivatives.
  • Deprotonation: The slightly acidic NH proton of the sulfonamide group can be deprotonated by strong bases, resulting in anionic forms of the molecule.
  • Hydrolysis: Under specific conditions, the sulfonamide bond may undergo hydrolysis, breaking the molecule into its component parts.

The synthesis of T-Butyl 3-bromo-5-methylbenzenesulfonamide typically involves:

  • Starting Materials: The synthesis begins with 3-bromo-5-methylbenzenesulfonyl chloride and tert-butyl amine.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often in an organic solvent such as dichloromethane.
  • Purification: The product is purified through techniques like column chromatography to isolate T-Butyl 3-bromo-5-methylbenzenesulfonamide in high yield .

T-Butyl 3-bromo-5-methylbenzenesulfonamide has several applications:

  • Intermediate in Synthesis: It is primarily used as an intermediate for synthesizing various benzamides, which have pharmaceutical relevance.
  • Material Science Research: This compound is also utilized in material science for developing new materials due to its unique structural properties.

Interaction studies involving T-Butyl 3-bromo-5-methylbenzenesulfonamide focus on its ability to form stable interactions with biomolecules. The hydrogen bonding capabilities of the sulfonamide group contribute to its potential as a ligand in biological systems. The unique positioning of substituents (bromine and methyl groups) may influence these interactions, making it a subject of interest in drug design and development.

Similar Compounds

Several compounds share structural similarities with T-Butyl 3-bromo-5-methylbenzenesulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-tert-butyl 3-bromo-4-methylbenzenesulfonamideBromine at position 3, methyl at position 4Different substitution pattern affecting reactivity
N-tert-butyl 4-bromo-2-methylbenzenesulfonamideBromine at position 4, methyl at position 2Varying lipophilicity and biological interactions
N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamideChlorine instead of brominePotentially different reactivity due to halogen type

These compounds illustrate the diversity within sulfonamide derivatives while highlighting T-Butyl 3-bromo-5-methylbenzenesulfonamide's unique combination of substituents that may influence its chemical behavior and biological activity .

XLogP3

2.9

Wikipedia

3-Bromo-N-tert-butyl-5-methylbenzene-1-sulfonamide

Dates

Modify: 2023-08-16

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